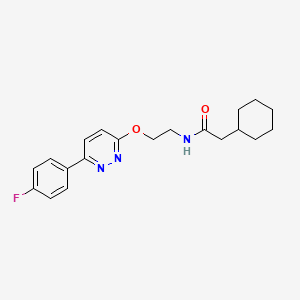

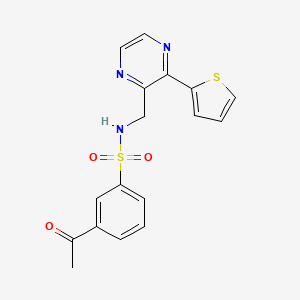

![molecular formula C16H23ClN2O3S B2407136 3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide CAS No. 2380172-88-1](/img/structure/B2407136.png)

3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide, also known as MRTX849, is a small molecule inhibitor of KRAS G12C. KRAS G12C is a frequently mutated form of the KRAS gene, which is found in approximately 14% of non-small cell lung cancers and 4% of colorectal cancers. MRTX849 is a promising therapeutic agent for the treatment of these cancers, as it has shown potent anti-tumor activity in preclinical studies.

Wirkmechanismus

3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide binds covalently to the cysteine residue at position 12 of the KRAS G12C protein, which is located in the switch II region of the protein. This binding locks the protein in an inactive GDP-bound state, preventing its activation by upstream signaling pathways. This leads to inhibition of downstream signaling pathways that promote tumor growth and survival.

Biochemical and Physiological Effects:

This compound has been shown to have potent anti-tumor activity in preclinical models of KRAS G12C-driven cancers. In addition, this compound has been shown to be well-tolerated in preclinical toxicology studies, with no significant adverse effects observed at therapeutic doses.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide is its specificity for the KRAS G12C mutation, which is found in a subset of cancer patients. This allows for targeted therapy and may lead to improved outcomes for these patients. However, one limitation of this compound is its potential for resistance development, as has been observed with other targeted therapies. Future studies will need to address this issue and identify strategies to overcome resistance.

Zukünftige Richtungen

For research on 3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide include clinical trials to evaluate its safety and efficacy in patients with KRAS G12C-driven cancers. In addition, studies to identify biomarkers of response to this compound and to develop combination therapies that enhance its anti-tumor activity are ongoing. Finally, the development of next-generation KRAS G12C inhibitors with improved potency and selectivity is an area of active research.

Synthesemethoden

3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide was synthesized using a combination of traditional organic synthesis techniques and modern computational methods. The synthesis of this compound involves the reaction of 3-chloro-2-methylbenzenesulfonamide with a cyclobutylmorpholine derivative, followed by a series of purification steps to obtain the final product. The synthesis of this compound has been optimized to improve yield and purity, and the process is scalable for commercial production.

Wissenschaftliche Forschungsanwendungen

3-Chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide has been extensively studied in preclinical models of KRAS G12C-driven cancers, including non-small cell lung cancer and colorectal cancer. In these studies, this compound has been shown to inhibit the growth of tumor cells and induce tumor regression in mouse models. This compound has also been shown to have a favorable safety profile in preclinical toxicology studies.

Eigenschaften

IUPAC Name |

3-chloro-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O3S/c1-13-14(17)4-2-5-15(13)23(20,21)18-12-16(6-3-7-16)19-8-10-22-11-9-19/h2,4-5,18H,3,6-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCTYNCIDPHFCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2(CCC2)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2407057.png)

![Diethyl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2407062.png)

![2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate](/img/structure/B2407065.png)

![N-(3-acetamidophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2407067.png)

![2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2407068.png)

![2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide](/img/structure/B2407069.png)

![2-Chloro-N-[1-[3-(pyridin-2-ylmethoxy)phenyl]ethyl]acetamide](/img/structure/B2407075.png)